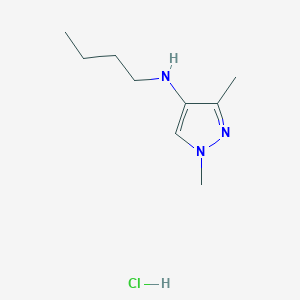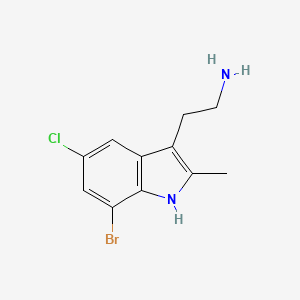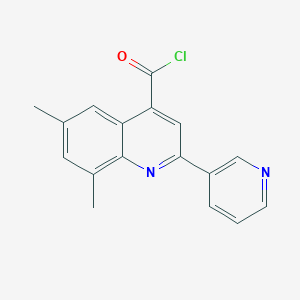![molecular formula C10H12N4O5 B12347150 9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one](/img/structure/B12347150.png)
9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one is a purine nucleoside analog It is structurally characterized by a purine base attached to a ribose sugar moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one typically involves the condensation of a purine derivative with a ribose sugar. One common method includes the use of protected ribose derivatives, which are then deprotected to yield the final compound. The reaction conditions often involve acidic or basic catalysts to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups on the ribose moiety.
Reduction: Reduction reactions can occur at the purine ring, leading to the formation of dihydropurine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to introduce new substituents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketone or aldehyde derivatives, while substitution reactions can introduce alkyl or acyl groups .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of various nucleoside analogs and nucleotide derivatives .
Biology
In biological research, this compound is used to study nucleic acid interactions and enzyme mechanisms. It is often employed in experiments involving DNA and RNA synthesis, as well as in the investigation of nucleotide metabolism .
Medicine
Its structural similarity to natural nucleosides allows it to interfere with viral replication and cancer cell proliferation .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and as a reagent in various chemical processes .
Mecanismo De Acción
The compound exerts its effects by mimicking natural nucleosides and incorporating into nucleic acids. This incorporation can disrupt normal nucleic acid synthesis and function, leading to the inhibition of viral replication or cancer cell growth. The molecular targets include DNA and RNA polymerases, as well as various enzymes involved in nucleotide metabolism .
Comparación Con Compuestos Similares
Similar Compounds
Guanosine: Another purine nucleoside with a similar structure but different functional groups.
Inosine: A nucleoside that differs in the base attached to the ribose sugar.
Adenosine: A purine nucleoside with an amino group at the 6-position of the purine ring.
Uniqueness
The uniqueness of 9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one lies in its specific structural features, which confer distinct biochemical properties.
Propiedades
Fórmula molecular |
C10H12N4O5 |
|---|---|
Peso molecular |
268.23 g/mol |
Nombre IUPAC |
9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one |
InChI |
InChI=1S/C10H12N4O5/c15-1-4-6(16)7(17)10(19-4)14-3-13-5-8(14)11-2-12-9(5)18/h2-7,10,15-17H,1H2 |
Clave InChI |
GLWKIMRUECDRDP-UHFFFAOYSA-N |
SMILES canónico |
C1=NC(=O)C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(4Z)-3-(chloromethyl)-4-[(2-methoxyphenyl)methylidene]-1,2-oxazol-5-one](/img/structure/B12347077.png)
![7-Hydroxy-3-(4-hydroxyphenyl)-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-4a,5,6,7,8,8a-hexahydrochromen-4-one](/img/structure/B12347079.png)

![methyl 3-{[(2Z)-7-hydroxy-3-(pyridin-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B12347097.png)
![1-(7-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B12347104.png)
![[3-(4-Methoxycarbonylphenoxy)-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl] 3-methoxybenzoate](/img/structure/B12347109.png)
![(3S,5S,8R,9S,10S,13S,14S,E)-17-hydrazono-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12347118.png)
![4-oxo-3aH-thieno[3,2-c]pyridine-7-carbonitrile](/img/structure/B12347122.png)


![2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B12347138.png)
![Methanone, (2-chlorophenyl)-9H-pyrido[3,4-b]indol-1-yl-](/img/structure/B12347144.png)
